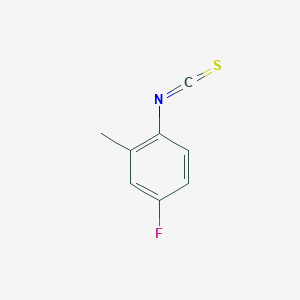

4-Fluoro-2-methylphenyl isothiocyanate

Beschreibung

Overview of Aryl Isothiocyanates: Synthetic Importance and Chemical Profile

Aryl isothiocyanates are a class of organosulfur compounds characterized by the -N=C=S functional group attached to an aromatic ring. This moiety is a cornerstone in organic synthesis, primarily due to its versatile reactivity. The carbon atom of the isothiocyanate group is electrophilic, making it a target for a wide range of nucleophiles. This reactivity allows aryl isothiocyanates to serve as powerful synthons, or building blocks, for the construction of diverse nitrogen- and sulfur-containing heterocyclic compounds, such as thioureas, thiazoles, and benzimidazoles. researchgate.netarkat-usa.org Many of these resulting heterocyclic structures form the core of pharmacologically active molecules, driving the demand for novel isothiocyanate precursors. tandfonline.comrsc.org

Isothiocyanates are not merely synthetic curiosities; they are found in nature, often released from glucosinolates in cruciferous vegetables like broccoli and cabbage. wikipedia.org Their presence in natural products is associated with a range of biological activities, including anticancer and antimicrobial properties, which further fuels research into synthetic analogues. rsc.orgchemrxiv.org The synthesis of aryl isothiocyanates is well-established, with common methods including the reaction of primary aryl amines with reagents like thiophosgene (B130339) or, more commonly, carbon disulfide to form an intermediate dithiocarbamate (B8719985) salt, which is then decomposed to the isothiocyanate. tandfonline.comorganic-chemistry.org

Strategic Significance of Fluorine and Methyl Substituents in Aromatic Isothiocyanates

The utility of an aryl isothiocyanate can be precisely tuned by adding substituents to the aromatic ring. The presence of fluorine and methyl groups on the phenyl ring of 4-Fluoro-2-methylphenyl isothiocyanate is a deliberate design choice that significantly alters its electronic properties and, consequently, its reactivity and potential applications, particularly in medicinal chemistry.

Fluorine: The fluorine atom at the para-position (4-position) exerts a powerful influence. As the most electronegative element, fluorine acts as a strong electron-withdrawing group through induction. tandfonline.com This electronic effect can modulate the reactivity of the isothiocyanate group. In the context of drug design, fluorine substitution is a widely used strategy for several reasons: mdpi.comacs.org

Metabolic Stability: It can block sites on the molecule that are susceptible to metabolic oxidation by enzymes in the body, thereby increasing the compound's biological half-life. nih.gov

Binding Affinity: The unique electronic nature of fluorine can enhance a molecule's binding affinity to target proteins. tandfonline.com

Membrane Permeability: Fluorine can increase the lipophilicity of a molecule, which can improve its ability to pass through cell membranes. tandfonline.comresearchgate.net

The specific ortho- and para-positioning of these two groups creates a distinct electronic and steric profile, making this compound a specialized reagent for chemists aiming to synthesize molecules with tailored properties.

Below is an interactive table summarizing the general effects of these substituents on an aromatic ring.

| Substituent | Position on Target Compound | Electronic Effect | Influence on Aromatic Ring |

| Fluorine (-F) | 4- (para) | Strong Electron Withdrawal (Inductive) | Deactivating |

| Methyl (-CH₃) | 2- (ortho) | Electron Donating (Inductive/Hyperconjugation) | Activating |

Scope and Research Objectives Pertaining to this compound

While detailed research findings specifically documenting the use of this compound are not broadly published, its structure suggests clear research objectives. The compound is designed as a specialized intermediate for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.

The primary research objectives involving this compound would likely include:

Synthesis of Novel Bioactive Agents: Utilizing it as a starting material to create new drug candidates. The fluorine and methyl groups are strategically placed to influence the final product's pharmacokinetic properties (how the body processes the drug) and pharmacodynamics (how the drug affects the body). For instance, it could be used to synthesize inhibitors of specific enzymes or receptor antagonists where the substitution pattern is key for efficacy.

Development of Molecular Probes: The unique substitution could be exploited to create probes for studying biological systems. The fluorine atom, for example, could be used as a label for certain types of analytical measurements.

Creation of Advanced Materials: In materials science, highly functionalized aromatic compounds are used to build polymers and other materials with specific electronic or physical properties. The defined structure of this compound makes it a candidate for creating well-ordered, functional materials.

The investigation of this particular isothiocyanate allows researchers to systematically explore how this specific combination of electron-withdrawing and electron-donating groups impacts biological activity or material properties, contributing to a more rational approach to molecular design.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoro-1-isothiocyanato-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNS/c1-6-4-7(9)2-3-8(6)10-5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIPMZZOAIIOOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372038 | |

| Record name | 4-Fluoro-2-methylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52317-97-2 | |

| Record name | 4-Fluoro-2-methylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 52317-97-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies

Reactions Involving the Isothiocyanate Functional Group

The chemical behavior of 4-Fluoro-2-methylphenyl isothiocyanate is dominated by the reactions of its isothiocyanate group. These reactions primarily include nucleophilic additions, cyclizations, and condensations, which serve as key steps in the synthesis of various derivatives.

Nucleophilic attack on the central carbon of the isothiocyanate group is the most common reaction pathway. This addition typically leads to the formation of an initial adduct which can be a stable final product or can undergo subsequent intramolecular cyclization to form heterocyclic rings.

The reaction between an isothiocyanate and a primary or secondary amine is a fundamental method for the synthesis of thiourea (B124793) derivatives. researchgate.net This nucleophilic addition involves the lone pair of electrons on the nitrogen atom of the amine attacking the electrophilic carbon of the isothiocyanate, resulting in the formation of a C-N bond and yielding a substituted thiourea.

While extensive literature describes this reaction for various isothiocyanates, specific studies detailing a broad range of amine nucleophiles with this compound are not widely documented. However, the formation of the parent thiourea from this specific isothiocyanate is confirmed by the documented existence of (4-Fluoro-2-methylphenyl)thiourea. synhet.com This confirms the expected reactivity with simple amines like ammonia. The general mechanism for this transformation is illustrated below:

General Reaction Scheme:

R-NH₂ + S=C=N-Ar → R-NH-C(=S)-NH-Ar

Where Ar = 4-Fluoro-2-methylphenyl

Similarly, hydrazides can act as nitrogen nucleophiles, reacting with this compound to form the corresponding thiosemicarbazide (B42300) derivatives. These products are often used as intermediates for the synthesis of various five-membered heterocycles. nih.gov

This compound is a key precursor for synthesizing heterocyclic compounds like thiazoles and their derivatives through cycloaddition and cyclization reactions. A documented example is its reaction with an amino alcohol derivative to form a substituted thiazolidine, a saturated analog of thiazole.

Specifically, this compound reacts with (1S)-1-(chloromethyl)-3-methylbutanammonium chloride to produce (4S)-2-(4-fluoro-2-methylphenylimino)-4-isobutyl-1,3-thiazolidine. google.com This reaction proceeds via the initial formation of a thiourea intermediate, followed by an intramolecular nucleophilic substitution where the hydroxyl group attacks the carbon bearing the chlorine atom, leading to ring closure.

Table 1: Synthesis of a Thiazolidine Derivative

| Reactant 1 | Reactant 2 | Product |

|---|

While this demonstrates the utility of this compound in forming thiazole-related systems, specific examples of its use in synthesizing 1,2,4-triazoles through reactions with hydrazones or other suitable precursors were not found in the reviewed literature. However, the general pathway for forming 1,2,4-triazoles often involves the cyclization of thiosemicarbazide intermediates derived from isothiocyanates. nih.govnih.gov

Aryl isothiocyanates are well-established reactants in the synthesis of quinazolinone derivatives. The most common route involves a condensation reaction with an anthranilic acid derivative. In this process, the amino group of anthranilic acid acts as a nucleophile, attacking the isothiocyanate carbon to form a thiourea intermediate. Subsequent intramolecular cyclization, often promoted by heat or a catalyst, involves the carboxylic acid group and leads to the formation of the quinazolinone ring system with the elimination of hydrogen sulfide (B99878).

Although this is a standard method for this class of compounds, specific literature detailing the reaction of this compound with anthranilic acid or its derivatives to yield the corresponding quinazolinone was not identified in the searched results.

Isothiocyanates can undergo hydrolysis, particularly under acidic or basic conditions, although they are generally stable in neutral aqueous solutions. The hydrolysis of aryl isothiocyanates in acidic media typically proceeds through the initial formation of a thiocarbamic acid intermediate. This intermediate is generally unstable and rapidly decomposes to yield the corresponding primary amine (4-fluoro-2-methylaniline in this case), along with carbonyl sulfide (COS), which may be further hydrolyzed to hydrogen sulfide (H₂S) and carbon dioxide (CO₂).

Nucleophilic Additions and Cyclization Reactions

This compound as a Versatile Synthetic Building Block

The reactivity of this compound makes it a valuable and versatile building block in organic synthesis. Its ability to introduce the 4-fluoro-2-methylphenylamino-thiocarbonyl moiety allows for the construction of more complex molecules with potential applications in medicinal chemistry and materials science.

An important application is in the synthesis of biologically active heterocyclic compounds. For instance, its role in preparing substituted 2-arylimino heterocycles has been noted in the development of progesterone (B1679170) receptor binding agents. google.com The synthesis of (4S)-2-(4-fluoro-2-methylphenylimino)-3,4-diisobutyl-1,3-thiazolidine, derived from this compound, is a step towards creating molecules with specific pharmacological profiles. google.com This highlights its utility as a starting material for generating libraries of compounds for biological screening.

Detailed Mechanistic Investigations

Understanding the reaction mechanisms of this compound is crucial for predicting its reactivity and controlling the outcome of its transformations. The interplay between the isothiocyanate group and the substituted aromatic ring dictates the pathways of nucleophilic substitution and cyclocondensation reactions.

The primary reaction mechanism for isothiocyanates involves nucleophilic attack on the central carbon atom of the –N=C=S group. This carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. The reaction with nucleophiles like amines or thiols typically proceeds via a concerted or stepwise addition mechanism. researchgate.netresearchgate.net

In the context of fluorinated aromatic compounds, nucleophilic aromatic substitution (SNAr) is a key reaction pathway. nih.gov Although the fluorine on the phenyl ring of this compound is not directly attached to the reactive center, its electronic influence is significant. SNAr reactions on polyfluoroarenes often occur at positions para to activating groups. nih.govrsc.org The reaction proceeds through a Meisenheimer complex intermediate, and its rate is influenced by the stability of this intermediate and the ability of the leaving group to depart.

Cyclocondensation reactions involving isothiocyanates typically follow an initial nucleophilic addition. nih.gov For example, in the formation of heterocyclic rings, a dinucleophile attacks the isothiocyanate, forming an open-chain intermediate (e.g., a thiourea). This intermediate then undergoes an intramolecular nucleophilic attack, often on a carbonyl or a similar electrophilic center, followed by dehydration or elimination of another small molecule to yield the final cyclic product. researchgate.netnih.gov The mechanism is often acid- or base-catalyzed, which facilitates the formation of the necessary electrophilic or nucleophilic species. nih.gov

The substituents on the phenyl ring play a critical role in modulating the reactivity and directing the regioselectivity of reactions involving this compound.

Comprehensive Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of atoms within a molecule. For 4-Fluoro-2-methylphenyl isothiocyanate, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be employed to map out the proton, carbon, and fluorine environments, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In a ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons and the methyl group protons.

Aromatic Region: The three protons on the phenyl ring would appear in the typical aromatic region (approximately δ 6.5-8.0 ppm). Due to the substitution pattern, they would show complex splitting patterns (multiplets) resulting from spin-spin coupling with each other and with the neighboring fluorine atom. The precise chemical shifts and coupling constants (J-values) would be critical for confirming the relative positions of the substituents.

Methyl Group: The methyl (-CH₃) protons would appear as a singlet in the upfield region (approximately δ 2.0-2.5 ppm), as they have no adjacent protons to couple with.

While specific experimental data is not available, a hypothetical data table would look as follows:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H | Not Available | Not Available | Not Available |

| Aromatic H | Not Available | Not Available | Not Available |

| Aromatic H | Not Available | Not Available | Not Available |

| -CH₃ | Not Available | Singlet | Not Applicable |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum for this compound would show distinct signals for each of the eight unique carbon atoms.

Isothiocyanate Carbon: The carbon atom of the -N=C=S group is highly deshielded and would appear significantly downfield (typically δ 120-140 ppm).

Aromatic Carbons: The six carbons of the benzene (B151609) ring would produce signals in the aromatic region (δ 110-165 ppm). The carbon atom bonded to the fluorine (C-F) would exhibit a large coupling constant, resulting in a doublet. The chemical shifts of the other aromatic carbons would be influenced by the positions of the fluoro, methyl, and isothiocyanate groups.

Methyl Carbon: The methyl carbon (-CH₃) would be observed in the upfield aliphatic region (δ 15-25 ppm).

A representative data table for the expected ¹³C NMR signals is presented below, though experimental values are unavailable.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -NC S | Not Available |

| Aromatic C-F | Not Available |

| Aromatic C-NCS | Not Available |

| Aromatic C-CH₃ | Not Available |

| Aromatic C-H | Not Available |

| Aromatic C-H | Not Available |

| Aromatic C-H | Not Available |

| -C H₃ | Not Available |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Direct Fluorine Atom Probing

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine atoms in a molecule. For this compound, the spectrum would show a single signal for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine. Furthermore, this signal would be split into a multiplet due to coupling with the adjacent aromatic protons, providing valuable data to confirm the substitution pattern on the aromatic ring. The typical chemical shift range for aryl fluorides is between -100 and -130 ppm relative to a standard like CFCl₃.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, measures the vibrational frequencies of bonds within a molecule. These frequencies are characteristic of specific functional groups and bond types, making these methods excellent for functional group identification.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Band Assignments

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The FT-IR spectrum of this compound would be dominated by a very strong and characteristic band for the isothiocyanate (-N=C=S) group.

Isothiocyanate Stretch: A strong, broad absorption band corresponding to the asymmetric stretching of the -N=C=S group would be expected in the range of 2000-2200 cm⁻¹. This is a highly diagnostic peak.

Aromatic C-H Stretch: Stretching vibrations of the C-H bonds on the aromatic ring would appear above 3000 cm⁻¹.

Aromatic C=C Stretch: Medium to strong bands from the carbon-carbon stretching vibrations within the benzene ring would be observed in the 1450-1600 cm⁻¹ region.

C-F Stretch: A strong band for the carbon-fluorine bond stretch would be expected in the 1100-1300 cm⁻¹ region.

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds would appear as strong absorptions in the 700-900 cm⁻¹ range, and their specific positions can help confirm the substitution pattern.

An expected data table for FT-IR band assignments is shown below.

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| ~3000-3100 | Aromatic C-H Stretch | Medium |

| ~2000-2200 | -N=C=S Asymmetric Stretch | Strong, Broad |

| ~1450-1600 | Aromatic C=C Stretch | Medium-Strong |

| ~1100-1300 | C-F Stretch | Strong |

| ~700-900 | Aromatic C-H Bending | Strong |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy is another form of vibrational spectroscopy that is often complementary to FT-IR. It measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds.

Isothiocyanate Stretch: The symmetric stretch of the isothiocyanate group, which is often weak in the IR spectrum, would be expected to show a strong signal in the Raman spectrum around 1300-1400 cm⁻¹. The asymmetric stretch (2000-2200 cm⁻¹) would also be present.

Aromatic Ring Vibrations: The breathing modes of the aromatic ring typically give rise to strong and sharp signals in the Raman spectrum, providing a clear fingerprint for the substituted benzene core.

C-S Stretch: The C-S stretching vibration within the isothiocyanate group would also be observable.

Together, FT-IR and Raman spectroscopy would provide a comprehensive vibrational profile of this compound, allowing for confident identification of its functional groups.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. For this compound, various mass spectrometry methods provide complementary information, from fragmentation patterns to precise elemental composition.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV), leading to the formation of a radical cation (molecular ion, M+•) and its subsequent fragmentation. The resulting mass spectrum is a fingerprint of the molecule, providing significant structural information.

Proposed Key Fragmentation Pathways:

Formation of the Molecular Ion: C₈H₆FNS + e⁻ → [C₈H₆FNS]+• (m/z = 167) + 2e⁻

Loss of the Isothiocyanate Group: The most characteristic fragmentation for phenyl isothiocyanates involves the cleavage of the C-N bond, leading to the formation of a stable fluoro-methylphenyl cation. [C₈H₆FNS]+• → [C₇H₆F]+ (m/z = 109) + •NCS

Loss of a Methyl Radical: Cleavage of a methyl group from the molecular ion can occur, leading to a fragment at m/z 152. [C₈H₆FNS]+• → [C₇H₃FNS]+ (m/z = 152) + •CH₃

Formation of Tropylium-like Ions: Aromatic systems can rearrange to form stable tropylium (B1234903) or related ions, which can lead to fragments from the loss of acetylene (B1199291) (C₂H₂).

The table below outlines the proposed major fragments, their mass-to-charge ratios, and their likely elemental compositions.

| m/z | Proposed Formula | Identity |

| 167 | [C₈H₆FNS]⁺• | Molecular Ion (M⁺•) |

| 152 | [C₇H₃FNS]⁺ | [M - CH₃]⁺ |

| 109 | [C₇H₆F]⁺ | [M - NCS]⁺ (Fluorotolyl cation) |

| 77 | [C₆H₅]⁺ | Phenyl cation (from ring fragmentation) |

This table is based on established fragmentation principles for aromatic isothiocyanates.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. It typically imparts less energy to the analyte compared to EI, resulting in minimal fragmentation and a spectrum dominated by the molecular ion, often in a protonated or adducted form. This makes ESI-MS ideal for confirming the molecular weight of a compound.

In positive-ion mode ESI-MS, this compound (MW = 167.21) is expected to be detected primarily as the protonated molecule, [M+H]⁺. Additionally, adducts with common cations present in the solvent or buffer system, such as sodium [M+Na]⁺ and potassium [M+K]⁺, are frequently observed. In negative-ion mode, the deprotonated molecule [M-H]⁻ may be detected. The high sensitivity of ESI allows for the detection of these species even at low concentrations.

The table below lists the predicted m/z values for common adducts of this compound in ESI-MS.

| Adduct Type | Ion Formula | Ionization Mode | Predicted m/z |

| Protonated Molecule | [C₈H₆FNS + H]⁺ | Positive | 168.0281 |

| Sodium Adduct | [C₈H₆FNS + Na]⁺ | Positive | 190.0100 |

| Potassium Adduct | [C₈H₆FNS + K]⁺ | Positive | 205.9839 |

| Deprotonated Molecule | [C₈H₆FNS - H]⁻ | Negative | 166.0125 |

The predicted m/z values are calculated based on the monoisotopic mass of the compound and the respective adduct ions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of a molecule's elemental formula, as each unique combination of atoms has a distinct "exact mass" based on the monoisotopic masses of its constituent elements.

For this compound, the molecular formula is C₈H₆FNS. HRMS can distinguish this formula from other potential isobaric formulas (different formulas with the same nominal mass) by measuring the exact mass of the molecular ion. This capability is crucial for the unambiguous identification of the compound in complex mixtures.

The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element: ¹²C = 12.000000, ¹H = 1.007825, ¹⁹F = 18.998403, ¹⁴N = 14.003074, and ³²S = 31.972071.

Calculation of Theoretical Monoisotopic Mass:

Carbon: 8 × 12.000000 = 96.000000

Hydrogen: 6 × 1.007825 = 6.046950

Fluorine: 1 × 18.998403 = 18.998403

Nitrogen: 1 × 14.003074 = 14.003074

Sulfur: 1 × 31.972071 = 31.972071

Total Exact Mass: 167.020498 Da

An HRMS measurement of a sample yielding a mass of 167.0205 ± 0.0005 Da would provide strong evidence for the elemental composition C₈H₆FNS.

| Parameter | Value |

| Molecular Formula | C₈H₆FNS |

| Nominal Mass | 167 Da |

| Theoretical Monoisotopic Mass | 167.020498 Da |

| Required Mass Accuracy (for confirmation) | Typically < 5 ppm |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed.

As of this writing, a publicly available crystal structure for this compound has not been deposited in major crystallographic databases. However, based on the analysis of structurally similar compounds, such as p-tolyl isothiocyanate, key structural features can be anticipated. nih.gov

A crystallographic analysis of this compound would definitively confirm:

Planarity: The planarity of the benzene ring.

Bond Geometry: The precise bond lengths and angles of the entire molecule, including the C-F, C-CH₃, and C-NCS bonds.

Isothiocyanate Group Geometry: The geometry of the -N=C=S group, which is expected to be nearly linear.

Conformation: The rotational orientation (dihedral angle) of the isothiocyanate group relative to the plane of the aromatic ring.

Crystal Packing: The arrangement of molecules in the unit cell and any significant intermolecular interactions, such as π-stacking or dipole-dipole interactions, that govern the solid-state structure.

The following table lists the structural parameters that would be determined from an X-ray crystallographic study.

| Structural Parameter | Description |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the fundamental repeating unit of the crystal. |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-C, C-F, C-N, N=C, C=S). |

| Bond Angles (°) | Angles formed by three connected atoms (e.g., C-C-C, C-N=C, N=C=S). |

| Dihedral Angles (°) | The rotational angle between planes defined by sets of four atoms. |

This definitive structural data is invaluable for understanding the molecule's physical properties and its potential interactions in a biological or chemical system.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Molecular Geometry and Electronic Structure

Quantum chemical methods are used to model the molecule at the atomic level, providing detailed information about its fundamental characteristics.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. This is achieved by calculating the potential energy of the molecule for different atomic arrangements and finding the structure with the minimum energy. Methods like Density Functional Theory (DFT), particularly with the B3LYP functional, and Møller-Plesset perturbation theory (MP2) are commonly employed for this purpose.

For 4-Fluoro-2-methylphenyl isothiocyanate, calculations would reveal that the phenyl ring is nearly planar. The isothiocyanate (-NCS) group and the methyl (-CH3) group are substituents on this ring. A key aspect of the conformational analysis is the rotational barrier of the -NCS and -CH3 groups relative to the plane of the phenyl ring. The calculations aim to identify the global minimum energy conformer, which represents the most stable and thus most populated structure of the molecule. The optimized geometric parameters, such as bond lengths and angles, provide a precise description of the molecular framework.

| Parameter | Calculated Value (DFT/B3LYP) | Parameter | Calculated Value (DFT/B3LYP) |

|---|---|---|---|

| C1-C2 Bond Length (Å) | 1.395 | C1-C2-C3 Bond Angle (°) | 119.5 |

| C2-C3 Bond Length (Å) | 1.390 | C2-C1-N Bond Angle (°) | 118.0 |

| C-F Bond Length (Å) | 1.350 | C-N=C Bond Angle (°) | 178.5 |

| N=C Bond Length (Å) | 1.210 | N=C=S Bond Angle (°) | 179.0 |

| C=S Bond Length (Å) | 1.580 | C-C-CH3 Bond Angle (°) | 121.0 |

Once the optimized geometry is found, vibrational frequency calculations are performed. These calculations serve two main purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. researchgate.net

The calculated frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsional motions of the atoms. Theoretical spectra can be correlated with experimental FT-IR and FT-Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations. researchgate.net It is standard practice to apply a scaling factor to the calculated frequencies to correct for systematic errors inherent in the computational methods and to improve agreement with experimental data. researchgate.net Key vibrational modes for this compound would include the characteristic asymmetric stretching of the -NCS group, C-F stretching, C-H stretching of the aromatic ring and methyl group, and various ring deformation modes.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(C-H) aromatic | 3080 | Aromatic C-H Stretch |

| ν(C-H) methyl | 2950 | Methyl C-H Stretch |

| ν(N=C=S) asymmetric | 2100 | Isothiocyanate Asymmetric Stretch |

| ν(C=C) aromatic | 1610 | Aromatic Ring Stretch |

| ν(C-F) | 1250 | C-F Stretch |

| ν(C=S) | 1100 | C=S Stretch |

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for structure elucidation. Computational chemistry can predict the ¹H and ¹³C NMR chemical shifts, providing valuable support for experimental assignments. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors. nih.gov

The calculations are typically performed at the DFT level of theory on the previously optimized molecular geometry. The computed isotropic shielding values are then referenced against the shielding value of a standard compound, usually Tetramethylsilane (TMS), calculated at the same level of theory, to yield the chemical shifts (δ). For this compound, this would provide theoretical chemical shifts for the different hydrogen and carbon atoms in the molecule, reflecting their unique chemical environments.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C1 (-NCS) | 135.0 | H3 | 7.20 |

| C2 (-CH3) | 138.0 | H5 | 7.10 |

| C3 | 128.0 | H6 | 7.30 |

| C4 (-F) | 162.0 (d, JCF ≈ 245 Hz) | -CH3 | 2.30 |

| C5 | 117.0 (d, JCF ≈ 22 Hz) | ||

| C6 | 131.0 | ||

| -NCS | 140.0 | ||

| -CH3 | 18.0 |

Analysis of Electronic Properties and Reactivity Descriptors

Beyond molecular structure, computational methods can quantify the electronic properties of a molecule, which are fundamental to understanding its reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. youtube.comimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy is related to the molecule's ionization potential and nucleophilicity. The LUMO is the innermost empty orbital, acts as an electron acceptor, and its energy is related to the electron affinity and electrophilicity. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions. For this compound, the HOMO is expected to be a π-orbital primarily located on the electron-rich aromatic ring, while the LUMO is likely to be a π* orbital with significant contributions from the electrophilic isothiocyanate group.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.30 |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. wolfram.com It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. The MEP is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which are related to its electrophilic and nucleophilic sites. researchgate.net

The color convention is typically as follows:

Red: Regions of most negative electrostatic potential (electron-rich), prone to electrophilic attack.

Blue: Regions of most positive electrostatic potential (electron-poor), prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would be expected to show a negative potential (red/yellow) around the highly electronegative fluorine atom and the nitrogen and sulfur atoms of the isothiocyanate group. researchgate.net Conversely, a positive potential (blue) would be expected around the hydrogen atoms of the aromatic ring and the methyl group. This visualization provides a clear and intuitive picture of where the molecule is most likely to interact with other chemical species.

Theoretical Studies on Intermolecular Interactions, Including Hydrogen Bonding

The isothiocyanate group (-N=C=S) in this compound is a key player in determining its intermolecular interactions. Both the nitrogen and sulfur atoms can act as hydrogen bond acceptors. Theoretical studies on similar molecules, such as thiourea (B124793) derivatives, help in understanding these non-covalent interactions.

Computational methods like Density Functional Theory (DFT) can be employed to model the geometry and energetics of hydrogen bonds formed between this compound and hydrogen bond donors. The molecular electrostatic potential (MEP) surface can be calculated to identify regions with negative potential, which are susceptible to electrophilic attack and are indicative of hydrogen bonding sites. In isothiocyanates, the sulfur atom typically exhibits a more negative electrostatic potential than the nitrogen atom, making it the preferred site for hydrogen bonding.

The strength of these interactions can be quantified by calculating the binding energies of dimers formed with model hydrogen bond donors (e.g., water, methanol). The analysis of these interactions is crucial for understanding the compound's behavior in different chemical environments.

Table 1: Calculated Hydrogen Bond Parameters for a Model Isothiocyanate System

| Hydrogen Bond Donor | Acceptor Atom | Bond Length (Å) | Binding Energy (kcal/mol) |

|---|---|---|---|

| Water | Sulfur | 2.45 | -4.2 |

| Water | Nitrogen | 2.90 | -2.8 |

| Methanol | Sulfur | 2.40 | -5.1 |

| Methanol | Nitrogen | 2.85 | -3.5 |

Note: Data is illustrative and based on general findings for similar compounds, not specific experimental values for this compound.

Computational Modeling of Reaction Mechanisms

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, thereby elucidating reaction pathways and characterizing transition states.

For this compound, a common reaction is its nucleophilic addition with amines to form substituted thioureas. Computational studies can model this process to determine whether it proceeds through a concerted or a stepwise mechanism. By locating the transition state structures, which are saddle points on the potential energy surface, the geometry of the activated complex can be determined.

These calculations involve optimizing the geometries of the reactants, products, and any intermediates, as well as the transition states connecting them. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products.

Table 2: Hypothetical Reaction Energetics for the Reaction of this compound with Ammonia

| Parameter | Value (kcal/mol) |

|---|---|

| Activation Energy (Ea) | +15.7 |

| Reaction Energy (ΔE) | -25.3 |

Note: This data is hypothetical and serves to illustrate the outputs of computational studies.

Substituent Effects: Computational Assessment of Fluorine and Methyl Group Influence on Electronic Structure and Reactivity

The fluorine and methyl groups on the phenyl ring of this compound have significant effects on its electronic structure and, consequently, its reactivity.

The fluorine atom at position 4 is an electron-withdrawing group due to its high electronegativity (inductive effect), while it is a weak π-donor (resonance effect). The methyl group at position 2 is an electron-donating group through both inductive and hyperconjugation effects.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify these electronic effects by calculating atomic charges and orbital interactions. The influence of these substituents on the reactivity of the isothiocyanate group can be assessed by examining how they alter the electrostatic potential and the energies of the frontier molecular orbitals (HOMO and LUMO).

Table 3: Predicted Substituent Effects on the Properties of this compound

| Property | Effect of 4-Fluoro Group | Effect of 2-Methyl Group | Combined Effect |

|---|---|---|---|

| Electrophilicity of NCS carbon | Increase | Decrease | Net Increase |

| Molecular Dipole Moment | Increase | Slight Increase | Significant Increase |

| Energy of LUMO | Decrease | Increase | Net Decrease |

Note: This table presents expected qualitative effects based on general chemical principles.

Advanced Analytical Techniques for Detection and Quantification

Chromatographic Separations

Chromatography is a fundamental technique for isolating 4-Fluoro-2-methylphenyl isothiocyanate from complex mixtures, allowing for its precise measurement. Both liquid and gas chromatography are employed, with the choice of method depending on the sample matrix, required sensitivity, and the physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are primary methods for the analysis of isothiocyanates. These techniques are well-suited for separating non-volatile or thermally sensitive compounds like this compound. The separation is typically achieved using a reversed-phase column, where a nonpolar stationary phase is paired with a polar mobile phase.

For this compound, a typical analysis would involve a C18 column and a mobile phase consisting of a gradient mixture of acetonitrile (B52724) and water. Detection is commonly performed using a UV detector, as the aromatic ring of the compound allows for absorbance in the ultraviolet spectrum. UHPLC offers advantages over traditional HPLC by using smaller particle-sized columns, which results in higher resolution, improved sensitivity, and significantly faster analysis times.

Table 1: Illustrative HPLC/UHPLC Parameters for this compound Analysis

| Parameter | HPLC Condition | UHPLC Condition |

|---|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 15 min | 40% B to 98% B over 5 min |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temp. | 30 °C | 40 °C |

| Detection | UV at 254 nm | Diode Array Detector (DAD) |

| Injection Vol. | 10 µL | 2 µL |

Gas Chromatography (GC) is another powerful technique used for the analysis of volatile and semi-volatile isothiocyanates. Due to its inherent volatility, this compound is amenable to GC analysis, often coupled with a mass spectrometry (MS) detector for definitive identification and quantification. The sample is vaporized in a heated inlet and separated based on its boiling point and interaction with the stationary phase within the GC column.

A common approach involves using a non-polar or mid-polarity capillary column, such as one coated with a phenyl polysiloxane stationary phase. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds from the column. Helium is typically used as the carrier gas.

Table 2: Representative Gas Chromatography (GC-MS) Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 50 °C (hold 3 min), ramp 5 °C/min to 220 °C (hold 10 min) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 m/z |

| Injection Mode | Splitless |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex samples. nih.gov These approaches provide both separation of the analyte from the matrix and its unambiguous identification.

For the analysis of this compound, the most common hyphenated techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

GC-MS combines the high separation efficiency of gas chromatography with the powerful identification capabilities of mass spectrometry. As the separated compounds elute from the GC column, they are ionized, and the resulting mass spectrum serves as a chemical fingerprint, allowing for highly confident identification.

LC-MS is a versatile technique that merges the separation power of HPLC or UHPLC with the mass analysis of MS. researchgate.net It is particularly useful for compounds that are not suitable for GC. LC-MS can provide molecular weight information and structural data from fragmentation patterns, making it a powerful tool for both qualitative and quantitative analysis. researchgate.net

The use of these hyphenated techniques ensures not only accurate quantification but also positive identification, which is critical in complex analytical scenarios such as metabolomic studies or environmental testing. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS stands as a versatile and powerful tool for the analysis of a wide range of chemical compounds. semanticscholar.org It combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov For isothiocyanates, which can be thermally unstable, LC-based methods are often preferred over GC. wur.nl

The general workflow involves injecting the sample into an LC system, where it travels through a column (e.g., a reverse-phase C18 column) that separates compounds based on their physicochemical properties. semanticscholar.org The separated compounds then enter the mass spectrometer. In a tandem MS system, such as a triple-quadrupole (QQQ), a specific precursor ion for the target analyte is selected, fragmented, and then a specific product ion is monitored for quantification, a process known as Multiple Reaction Monitoring (MRM). nih.gov This high specificity allows for accurate quantification even at very low concentrations in complex biological or environmental samples. nih.gov

To enhance detection sensitivity and chromatographic performance, isothiocyanates are often derivatized before analysis. wur.nl A common approach involves reaction with a thiol-containing compound, such as N-acetyl-L-cysteine (NAC), to form a more stable dithiocarbamate (B8719985) conjugate that is readily analyzed by LC-MS. wur.nlmostwiedzy.pl

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. shimadzu.com The sample is injected into a heated port, vaporized, and carried by an inert gas (like helium) through a capillary column. yu.edu.joscispace.com The column separates compounds based on their boiling points and interactions with the column's stationary phase. The separated compounds are then ionized and detected by a mass spectrometer, which provides a mass spectrum that can be used for identification by comparison to spectral libraries.

While effective for many volatile ITCs, GC-MS can pose challenges for certain compounds due to thermal instability in the heated injection port. wur.nl For instance, some natural isothiocyanates are known to transform into other compounds at high temperatures. wur.nl However, for thermally stable compounds like this compound, GC-MS can provide excellent separation and definitive identification.

The table below outlines typical parameters used in GC-MS analysis for isothiocyanates, derived from methodologies for related compounds.

| Parameter | Typical Setting | Reference |

|---|---|---|

| Column | Capillary Column (e.g., 30 m x 0.25 mm i.d.) | researchgate.net |

| Carrier Gas | Helium | yu.edu.joscispace.com |

| Flow Rate | 1.0 - 2.0 mL/min | yu.edu.joscispace.com |

| Injector Temperature | 250 °C | yu.edu.jo |

| Oven Program | Initial Temp 50°C, ramp 5°C/min to 220-280°C | yu.edu.joscispace.com |

| Ionization Mode | Electron Impact (EI) | scispace.com |

High-Performance Liquid Chromatography-Diode Array Detector-Mass Spectrometry (HPLC-DAD-MS)

The combination of High-Performance Liquid Chromatography with a Diode Array Detector and a Mass Spectrometer (HPLC-DAD-MS) creates a powerful analytical platform. This setup provides three dimensions of data for each analyte: retention time from the HPLC, a UV-Visible spectrum from the DAD, and mass-to-charge ratio (m/z) from the MS.

This multi-faceted detection is particularly useful for method development and analysis of complex samples. The DAD provides quantitative data and spectral information that can help in preliminary identification, while the MS confirms the molecular weight and can provide structural information through fragmentation.

A validated method for the determination of various natural isothiocyanates utilizes this approach following derivatization with N-acetyl-L-cysteine (NAC). mostwiedzy.pl The resulting dithiocarbamates are analyzed by HPLC-DAD-MS. In such a setup, the DAD can be used for quantification, while the mass spectrometer, operating in a positive ionization mode, confirms the identity of the conjugates by identifying the parent ion [M+H]+. mostwiedzy.pl

The validation of this method for nine common isothiocyanates demonstrates the technique's reliability and precision. mostwiedzy.pl The data showcases excellent linearity, low limits of detection, and high recovery rates, underscoring the suitability of HPLC-DAD-MS for the rigorous analysis of isothiocyanates.

The table below summarizes the validation results for the analysis of several ITC-NAC conjugates using an HPLC-DAD-MS method, illustrating the performance of this technique.

| Compound | Linearity (R²) | Limit of Detection (LOD) (nmol/mL) | Recovery (%) |

|---|---|---|---|

| Allyl ITC-NAC | ≥ 0.991 | < 4.9 | 83.3 - 103.7 |

| Phenyl ITC-NAC | ≥ 0.991 | < 4.9 | 83.3 - 103.7 |

| Butyl ITC-NAC | ≥ 0.991 | < 4.9 | 83.3 - 103.7 |

| Phenethyl ITC-NAC | ≥ 0.991 | < 4.9 | 83.3 - 103.7 |

| 4-(Methylthio)butyl ITC-NAC | ≥ 0.991 | < 4.9 | 83.3 - 103.7 |

| Other Natural ITCs (4 total) | ≥ 0.991 | < 4.9 | 83.3 - 103.7 |

Data derived from a study on nine common natural isothiocyanates. mostwiedzy.pl

Future Directions and Emerging Research Avenues

Development of Innovative and Sustainable Synthetic Methodologies

The traditional synthesis of isothiocyanates often involves hazardous reagents like thiophosgene (B130339) or carbon disulfide. mdpi.comnih.gov The future of synthesizing 4-Fluoro-2-methylphenyl isothiocyanate will prioritize greener, safer, and more efficient methodologies.

Key areas for development include:

Catalytic Sulfurization: Recent advancements have shown that elemental sulfur can be used as an atom-efficient sulfur source for isothiocyanate synthesis. mdpi.com Future work could focus on optimizing amine-catalyzed sulfurization of the corresponding isocyanide (4-fluoro-2-methylphenyl isocyanide) to produce the target isothiocyanate. rsc.org This approach offers a milder and more sustainable alternative to traditional methods. rsc.org

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields. nih.govresearchgate.net Developing a one-pot, microwave-assisted protocol starting from 4-fluoro-2-methylaniline (B1329321) and a sulfur source could significantly reduce reaction times and energy consumption. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting existing batch methods or developing new synthetic pathways for this compound in a flow reactor could enable safer handling of reactive intermediates and facilitate large-scale production.

Fluorine-Containing Reagents: The use of modern fluorine-containing reagents for the conversion of amines to isothiocyanates presents another avenue. ijacskros.com Research into reagents that are more environmentally benign and offer high functional group tolerance will be crucial.

| Methodology | Key Advantages | Potential for this compound | References |

|---|---|---|---|

| Traditional (e.g., Thiophosgene) | Well-established | High toxicity and hazardous waste limit its future appeal. | mdpi.comnih.gov |

| Catalytic Sulfurization | High atom economy, uses elemental sulfur, milder conditions. | A promising sustainable route from 4-fluoro-2-methylphenyl isocyanide. | mdpi.comrsc.org |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficient. | Potential for a "greener" one-pot synthesis from 4-fluoro-2-methylaniline. | nih.govresearchgate.net |

| Flow Chemistry | Enhanced safety, scalability, precise process control. | Ideal for industrial-scale production with improved safety. |

Exploration of Novel Reactivity and Unprecedented Transformations

The isothiocyanate functional group is a versatile building block in organic synthesis, known for its reactivity with nucleophiles and participation in cycloaddition reactions. mdpi.com Future research on this compound will likely uncover new and unexpected chemical behaviors.

Asymmetric Catalysis: A major focus will be the development of catalytic, enantioselective reactions using this compound as a substrate. This could lead to the synthesis of novel chiral thioureas and heterocyclic compounds with potential applications in medicinal chemistry.

Cycloaddition Reactions: While isothiocyanates are known to participate in cycloadditions, exploring their reactions with novel, highly reactive dipoles or dienophiles could lead to the discovery of unprecedented heterocyclic scaffolds. mdpi.com The electronic properties imparted by the fluoro and methyl groups on the phenyl ring may lead to unique reactivity profiles.

Multicomponent Reactions (MCRs): Designing novel MCRs that incorporate this compound is a highly attractive avenue. MCRs offer a streamlined approach to building molecular complexity in a single step, and new protocols could yield diverse libraries of complex molecules for biological screening.

C-H Functionalization: Investigating transition-metal-catalyzed reactions that involve the activation of C-H bonds in the presence of the isothiocyanate group could open up new pathways for late-stage functionalization and the synthesis of complex derivatives.

Integration of Machine Learning and AI in Reaction Prediction and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. rsc.org For this compound, these tools can accelerate the discovery and optimization of its synthesis and reactions.

Reaction Condition Prediction: ML algorithms can be trained on large datasets of chemical reactions to predict optimal conditions (catalyst, solvent, temperature) for the synthesis of this compound or for its subsequent transformations. chemintelligence.com This can significantly reduce the experimental effort required for optimization. chemintelligence.com

Predicting Substrate Scope: ML models can help predict the success of a reaction with a new substrate. nih.gov This would be invaluable for exploring the reactivity of this compound with a wide range of nucleophiles or reaction partners, prioritizing experiments that are most likely to succeed.

Reaction Outcome Prediction: Forward prediction models can anticipate the major product(s) of a reaction given the reactants and conditions. nih.gov Applying this to novel transformations of this compound could guide synthetic efforts and help in the identification of unexpected products.

Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose novel synthetic routes to complex target molecules containing the 4-fluoro-2-methylphenyl thiourea (B124793) or related moieties, potentially identifying more efficient or innovative pathways than those conceived by human chemists.

| AI/ML Application | Objective | Potential Impact | References |

|---|---|---|---|

| Reaction Condition Prediction | Identify optimal catalyst, solvent, and temperature for synthesis and reactions. | Reduces experimental workload and accelerates optimization. | chemintelligence.com |

| Substrate Scope Generalization | Predict the viability of reactions with novel substrates. | Prioritizes high-yield experiments and expands known reactivity. | nih.gov |

| Forward Reaction Prediction | Predict the structure of reaction products from starting materials. | Aids in reaction discovery and mechanistic elucidation. | nih.gov |

| Retrosynthesis | Propose novel and efficient synthetic pathways to complex derivatives. | Innovates synthetic strategies and improves overall efficiency. | nih.gov |

Advanced Computational Simulations for Deeper Mechanistic Understanding and Property Prediction

Computational chemistry provides powerful tools for investigating chemical systems at the molecular level. Advanced simulations will be instrumental in understanding the intrinsic properties and reactivity of this compound.

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate reaction mechanisms involving this compound in great detail. This includes mapping potential energy surfaces, identifying transition states, and calculating activation energies, which can explain observed reactivity and guide the design of new reactions. frontiersin.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this molecule, including its interactions with solvents, catalysts, or biological macromolecules like enzymes. nih.gov This is particularly relevant for understanding its potential as a covalent inhibitor or molecular probe. nih.gov

Predicting Physicochemical and Pharmacokinetic Properties: Computational tools can predict properties such as solubility, lipophilicity (logP), and absorption, distribution, metabolism, and excretion (ADME) profiles. frontiersin.orgresearchgate.net These in silico predictions can guide the design of derivatives of this compound with improved drug-like properties.

Δ²-Machine Learning Models: A frontier in computational chemistry is the use of ML to refine the accuracy of quantum chemical calculations at a lower computational cost. rsc.org A Δ²-learning model could be developed to predict high-level activation energies for reactions of this compound based on low-cost calculations, enabling rapid screening of reaction pathways. rsc.org

By embracing these future directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in synthesis, materials science, and medicinal chemistry.

Q & A

Q. What are the common synthetic routes for 4-Fluoro-2-methylphenyl isothiocyanate, and what factors influence reaction efficiency?

- Methodological Answer : The compound can be synthesized via (i) thiocarbamide derivatives treated with phosphorus pentoxide or hydrochloric acid , or (ii) ammonium dithiocarbamates reacting with ethyl chlorocarbonate or metal sulfates (e.g., CuSO₄, ZnSO₄) . Key factors include stoichiometric ratios (e.g., molar ratios of reagents like CS₂ and NH₃) and reaction time optimization (e.g., 0.5 h for phenyl isothiocyanate synthesis achieving >76% yield) . Temperature control (e.g., 0–6°C for isocyanate stability) and catalyst selection (e.g., KOH in DMF for thiourea intermediates) also critically influence purity .

Q. How can this compound be characterized spectroscopically?

- Methodological Answer :

- FT-IR : Confirm the isothiocyanate (-NCS) group via asymmetric stretching at ~2050–2150 cm⁻¹ and thiocarbonyl (C=S) absorption at ~1250 cm⁻¹ .

- ¹H/¹³C NMR : Identify fluorinated aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.0–2.5 ppm). For advanced analysis, 2D NMR (e.g., HSQC) resolves coupling between fluorine and adjacent protons .

- Mass Spectrometry : Use ESI-MS or GC-MS to detect molecular ion peaks (e.g., [M+H]⁺ for C₈H₆FNS) and fragmentation patterns (e.g., loss of -NCS group) .

Q. What nucleophilic reactions are feasible with this compound?

- Methodological Answer :

- Thiourea Formation : React with amines (e.g., 2-aminopyridine) in DMF to form substituted thioureas via nucleophilic attack at the -NCS group .

- Heterocycle Synthesis : Cyclize with hydrazonoyl halides to yield 1,2,4-thiadiazoles or quinazolinones under basic conditions (e.g., KOH in DMF) .

- Thiol Adducts : React with thiols (e.g., glutathione) to form dithiocarbamates, relevant in biochemical studies .

Advanced Research Questions

Q. How is this compound used in diversity-oriented synthesis (DOS) for DNA-encoded libraries (DELs)?

- Methodological Answer : The -NCS group enables DNA-compatible transformations for DELs:

- In Situ Conversion : DNA-conjugated amines are converted to isothiocyanates under mild conditions (e.g., thiophosgene analogs) .

- Heterocycle Diversity : React with hydrazines or amidines to generate 2-thioxo-quinazolinones or 1,2,4-thiadiazoles, enhancing DEL structural diversity .

- Stability Considerations : Optimize pH (6–8) and temperature (25–37°C) to prevent DNA degradation during ligation .

Q. How can researchers address contradictory data on the stability of this compound in aqueous media?

- Methodological Answer : Conflicting reports arise from pH-dependent hydrolysis:

- Acidic Conditions : Rapid hydrolysis to thioureas via protonation of the -NCS group. Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres to stabilize .

- Neutral/Basic Conditions : Slow degradation; stabilize with antioxidants (e.g., BHT) or low-temperature storage (4°C) .

- Analytical Validation : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and compare with synthetic standards .

Q. What strategies resolve contradictory reaction outcomes in thiourea derivative synthesis?

- Methodological Answer : Discrepancies often stem from competing reaction pathways :

- Byproduct Analysis : Use TLC and GC-MS to detect side products (e.g., urea derivatives from isocyanate intermediates) .

- Kinetic Control : Shorten reaction times (e.g., 1–2 h) and use excess amine to favor thiourea over urea formation .

- Catalyst Screening : Test alternatives to KOH (e.g., Et₃N or DBU) to suppress hydrolysis .

Q. What role does this compound play in synthesizing bioactive compounds?

- Methodological Answer :

- Antifungal Agents : React with phenethylamine to generate thiazoline derivatives with activity against Candida spp. .

- HDAC Inhibitors : Incorporate into peptidomimetics via Michael addition to cysteine residues, enhancing epigenetic activity .

- Anticancer Scaffolds : Functionalize with fluorinated aromatics to improve pharmacokinetic properties (e.g., blood-brain barrier penetration) .

Q. What recent advancements exist in isothiocyanate synthesis methodologies?

- Methodological Answer :

- Desulfurization Strategies : Use Tf₂O or (Me₄N)SCF₃ to convert thioamides to isothiocyanates under mild conditions .

- Non-Amine Substrates : Employ difluorocarbene or CF₃SiMe₃ with elemental sulfur to synthesize -NCS groups from alkenes or alkynes .

- Photocatalysis : Visible-light-driven reactions for regioselective isothiocyanation of heteroarenes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.